molecular formula C8H8O4 B097634 3-Hydroxy-5-methoxybenzoic acid CAS No. 19520-75-3

3-Hydroxy-5-methoxybenzoic acid

Cat. No. B097634
CAS RN: 19520-75-3
M. Wt: 168.15 g/mol
InChI Key: TUUBOHWZSQXCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-methoxybenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. It is characterized by the presence of hydroxy and methoxy functional groups attached to a benzene ring. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 3-hydroxy-5-methoxybenzoic acid has been explored in several studies. For instance, a series of 5-substituted 3-hydroxy-4-methoxybenzoic acids, which are structurally similar to 3-hydroxy-5-methoxybenzoic acid, have been synthesized and evaluated as inhibitors of rat liver catechol O-methyltransferase . Another study reported the synthesis of 5-hydroxy-3-mercapto-4-methoxybenzoic acid, a compound with a mercapto group that can act as an affinity-labeling reagent for catechol O-methyltransferase . Additionally, a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial drugs, has been developed, showcasing the diverse synthetic routes available for such compounds .

Molecular Structure Analysis

The molecular structure of compounds related to 3-hydroxy-5-methoxybenzoic acid can be complex and diverse. For example, the crystal structure of a Schiff base compound derived from 2-hydroxybenzoic acid has been characterized, revealing a nearly coplanar arrangement of the two benzene rings . This highlights the importance of structural analysis in understanding the properties and potential reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives can be influenced by the presence of substituents on the benzene ring. For instance, the introduction of a mercapto group in 5-hydroxy-3-mercapto-4-methoxybenzoic acid allows it to form a disulfide bond with an active-site sulfhydryl group of catechol O-methyltransferase, leading to noncompetitive inhibition . The hydroxylation and demethoxylation of methoxy- and hydroxybenzoic acids by OH-radicals have also been studied, which is relevant for processes such as food irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxy-5-methoxybenzoic acid and its derivatives are influenced by their functional groups and molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can significantly affect the inhibitory activity of these compounds against enzymes like catechol O-methyltransferase . The solubility, melting point, and reactivity of these compounds can also vary depending on their specific substituents and overall molecular configuration.

Scientific Research Applications

Affinity-Labeling Reagent for Enzyme Inhibition

3-Hydroxy-5-methoxybenzoic acid has been studied for its potential as an affinity-labeling reagent. For instance, a related compound, 5-Hydroxy-3-mercapto-4-methoxybenzoic acid, was synthesized to inactivate catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This compound showed noncompetitive inhibition of COMT, suggesting its potential use in enzyme regulation studies (Borchardt & Huber, 1982).

Antioxidant Properties

A study highlighted the antioxidant properties of compounds structurally related to 3-Hydroxy-5-methoxybenzoic acid. Specifically, a phenyl ether derivative isolated from the marine-derived fungus Aspergillus carneus showed significant antioxidant activity, comparable to ascorbic acid (Xu, Zhang, Zhu, Cao, & Zhu, 2017).

Flavor Encapsulation in Foods

In the food industry, a study on vanillic acid, which is closely related to 3-Hydroxy-5-methoxybenzoic acid, demonstrated its encapsulation into layered double hydroxide (LDH) for controlled release of flavor. This encapsulation technique is significant for enhancing flavor stability and controlled release in various food products (Hong, Oh, & Choy, 2008).

Inhibitory Effects on Enzymes

Another study synthesized a series of compounds related to 3-Hydroxy-5-methoxybenzoic acid, which exhibited inhibitory effects on rat liver catechol O-methyltransferase. This indicates potential applications in enzyme inhibition research, contributing to our understanding of metabolic processes and the development of therapeutic agents (Borchardt, Huber, & Houston, 1982).

Glycosidase and Glycogen Phosphorylase Inhibition

Compounds derived from plants, including a derivative of 3-Hydroxy-5-methoxybenzoic acid, showed notable inhibitory activities against alpha-glucosidase and glycogen phosphorylase. These findings are crucial for the development of new treatments for diabetes and other metabolic disorders (Li, Lu, Su, Li, She, He, & Lin, 2008).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-hydroxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUBOHWZSQXCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428677
Record name 3-hydroxy-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-methoxybenzoic acid

CAS RN

19520-75-3
Record name 3-hydroxy-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-5-methoxybenzoic acid
Reactant of Route 2
3-Hydroxy-5-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-5-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-5-methoxybenzoic acid
Reactant of Route 5
3-Hydroxy-5-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-5-methoxybenzoic acid

Citations

For This Compound
62
Citations
LA Griffiths - Biochemical Journal, 1969 - portlandpress.com
… acid (200mg.) to six rats gave rise to metabolites that were shown to have similar chromatographic and spectral properties to those of 3-hydroxy-5-methoxybenzoic acid and syringic …
Number of citations: 43 portlandpress.com
LD Kong, Z Abliz, CX Zhou, LJ Li, CHK Cheng, RX Tan - Phytochemistry, 2001 - Elsevier
… glycosides (1–3), in addition to the known constituents amyrin, β-sitosterol, daucosterol, apigenin, luteolin, takakin 8-O-glucuronide, syringic acid and 3-hydroxy-5-methoxybenzoic acid. …
Number of citations: 89 www.sciencedirect.com
PA Segun, OO Ogbole, FMD Ismail… - Phytotherapy …, 2019 - Wiley Online Library
… Three resveratrol derivatives: (E)-resveratrol 3-O-rutinoside (1), 5-methoxy-(E)-resveratrol 3-O-rutinoside (2), and pinostilbene (3), together with 3-hydroxy-5-methoxybenzoic acid (4) …
Number of citations: 26 onlinelibrary.wiley.com
T Coleman, RR Chao, JB Bruning, JJ De Voss… - RSC Advances, 2015 - pubs.rsc.org
… a mass of 312.1 AMU which corresponds to a doubly TMS-derivatised species arising from a single oxidative demethylation of the substrate to yield 3-hydroxy-5-methoxybenzoic acid (…
Number of citations: 28 pubs.rsc.org
BF Taylor - Applied and environmental microbiology, 1983 - Am Soc Microbiol
… DHB was not detected during aerobic metabolism of the three methoxy-aromatic substrates, although a compound that was probably 3-hydroxy-5-methoxybenzoic acid was generated …
Number of citations: 78 journals.asm.org
H Twilfer, G Sandfort… - European Journal of …, 2000 - Wiley Online Library
… 3-Hydroxy-5-methoxybenzoic acid from the O-demethylation … labelled forms of 3-hydroxy-5-methoxybenzoic acid will not be … available authentic 3-hydroxy-5-methoxybenzoic acid and …
Number of citations: 16 febs.onlinelibrary.wiley.com
RR Chao, JJ De Voss, SG Bell - RSC advances, 2016 - pubs.rsc.org
… In the turnover of 3,5-dimethoxybenzoic acid by CYP199A4, a small amount of 3-hydroxy-5-methoxybenzoic acid was observed. It has been hypothesised that this arises from a …
Number of citations: 21 pubs.rsc.org
KV Rao, HS Kuo - Journal of Heterocyclic Chemistry, 1979 - Wiley Online Library
The synthesis of streptonigrin or its tricyclic (ABC) analogues by the Friedlander condensation requires a 2‐nitrobenzaldehyde with all the necessary functionalities. A number of …
Number of citations: 19 onlinelibrary.wiley.com
D Stratev, C Gradinger, T Ters, K Fackler, T Kuncinger… - 2011 - degruyter.com
… the cleavage of pinosylvin and pinosylvin monomethyl ether resulting in the formation of 3,5-dihydroxybenzyl alcohol, 3,5-dihydroxybenzoic acid and 3-hydroxy5-methoxybenzoic acid (…
Number of citations: 11 www.degruyter.com
T Omori, K Hatakeyama, T Kodama - Applied microbiology and …, 1988 - Springer
A trans-ferulic acid-utilizing Pseudomonas sp. HF-1 was isolated from soil samples. Mutant HF-1124, capable of growing on trans-ferulic acid but not on protocatechuic acid, was …
Number of citations: 13 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.